Cyclopentanemethanol,3-amino-4-hydroxy-, (1R,3S,4S)-rel-
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Overview
Description
3-Amino-4-hydroxycyclopentanemethanol is an organic compound with a unique structure that includes an amino group, a hydroxyl group, and a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-hydroxycyclopentanemethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydroxylamine to form the oxime, followed by reduction to the corresponding amine. The hydroxyl group can be introduced through subsequent oxidation reactions.
Industrial Production Methods
Industrial production of 3-Amino-4-hydroxycyclopentanemethanol may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-hydroxycyclopentanemethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl and amino groups can participate in substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclopentanone derivatives, while reduction of the amino group can produce various amine derivatives.
Scientific Research Applications
3-Amino-4-hydroxycyclopentanemethanol has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity and can be used in the study of biochemical pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-4-hydroxycyclopentanemethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
3-Amino-4-hydroxycyclopentanemethanol can be compared with other similar compounds, such as:
3-Amino-4-hydroxybenzoic acid: This compound has a similar functional group arrangement but a different ring structure.
3-Amino-4-hydroxycyclohexanemethanol: This compound has a similar structure but with a six-membered ring instead of a five-membered ring.
Properties
CAS No. |
68715-64-0 |
---|---|
Molecular Formula |
C6H13NO2 |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
2-amino-4-(hydroxymethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C6H13NO2/c7-5-1-4(3-8)2-6(5)9/h4-6,8-9H,1-3,7H2 |
InChI Key |
HTRVRQODPWDMNN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(C1N)O)CO |
Origin of Product |
United States |
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